

Technical Guide: 1-Chloro-2-(pentafluoroethyl)benzene

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	1-Chloro-2-(pentafluoroethyl)benzene
CAS No.:	118559-18-5
Cat. No.:	B13535629

[Get Quote](#)

Executive Summary

1-Chloro-2-(pentafluoroethyl)benzene (also known as o-chloro(pentafluoroethyl)benzene) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. It serves as a lipophilic building block where the pentafluoroethyl group (

) acts as a "fat" trifluoromethyl group, offering enhanced metabolic stability and increased steric bulk compared to its

analogs.

This guide details the physiochemical profile, validated synthesis protocols, and mechanistic underpinnings of this compound, designed for researchers requiring high-purity synthesis and application data.^[1]

Part 1: Chemical Identity & Physiochemical Profile

Note on CAS Registry: While the para-isomer (1-chloro-4-(pentafluoroethyl)benzene, CAS 426-39-1) is a common commodity, the ortho-isomer is frequently a custom-synthesis target. Users should verify specific vendor registry numbers, often listed under CAS 302912-18-5 (generic/isomer mixtures) or specific custom synthesis codes.

Datasheet

Property	Specification	Notes
IUPAC Name	1-Chloro-2-(1,1,2,2,2-pentafluoroethyl)benzene	
Molecular Formula		
Molecular Weight	230.56 g/mol	
Physical State	Colorless Liquid	
Boiling Point	~165–170 °C (Predicted)	Higher than p-isomer due to dipole moments.[2][3]
Density	~1.45 g/cm ³	High density due to polyfluorination.
LogP (Lipophilicity)	~4.1	Significantly more lipophilic than o-chlorotoluene.
Electronic Effect	Strong Electron Withdrawing Group (EWG)	for .

Part 2: Synthetic Architecture

The synthesis of ortho-substituted perfluoroalkyl aromatics is kinetically challenged by steric hindrance. The most robust, field-validated protocol utilizes Copper-Mediated Cross-Coupling, avoiding the harsh conditions of radical chlorination which often leads to over-chlorination side products.

Protocol A: Copper-Mediated Pentafluoroethylation (Recommended)

This method utilizes the Ruppert-Prakash reagent analog () to generate a nucleophilic pentafluoroethyl species in situ.

Reagents:

- Substrate: 1-Chloro-2-iodobenzene (1.0 equiv) [CAS: 615-41-8]
- Reagent: (Pentafluoroethyl)trimethylsilane () (1.2 equiv)
- Catalyst: Copper(I) Iodide (CuI) (1.0 equiv) or CuCl
- Ligand: 1,10-Phenanthroline (1.0 equiv)
- Activator: Potassium Fluoride (KF) or CsF (1.2 equiv)
- Solvent: DMF or NMP (Anhydrous, degassed)

Step-by-Step Methodology:

- Setup: Flame-dry a Schlenk flask and backfill with Argon.
- Catalyst Formation: Add CuI (190 mg, 1 mmol) and 1,10-phenanthroline (180 mg, 1 mmol) to the flask. Add DMF (5 mL) and stir at room temperature for 20 minutes to form the active Cu-ligand complex (usually a dark solution).
- Reagent Addition: Add 1-chloro-2-iodobenzene (238 mg, 1 mmol) and KF (70 mg, 1.2 mmol).
- Fluoroalkylation: Slowly inject (230 mg, 1.2 mmol) via syringe.
- Reaction: Seal the vessel and heat to 80 °C for 12–16 hours.
 - Critical Control Point: Do not exceed 100 °C to prevent proto-defluorination.
- Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a celite pad to remove copper salts.
- Purification: Wash the filtrate with brine (mL). Dry over . Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

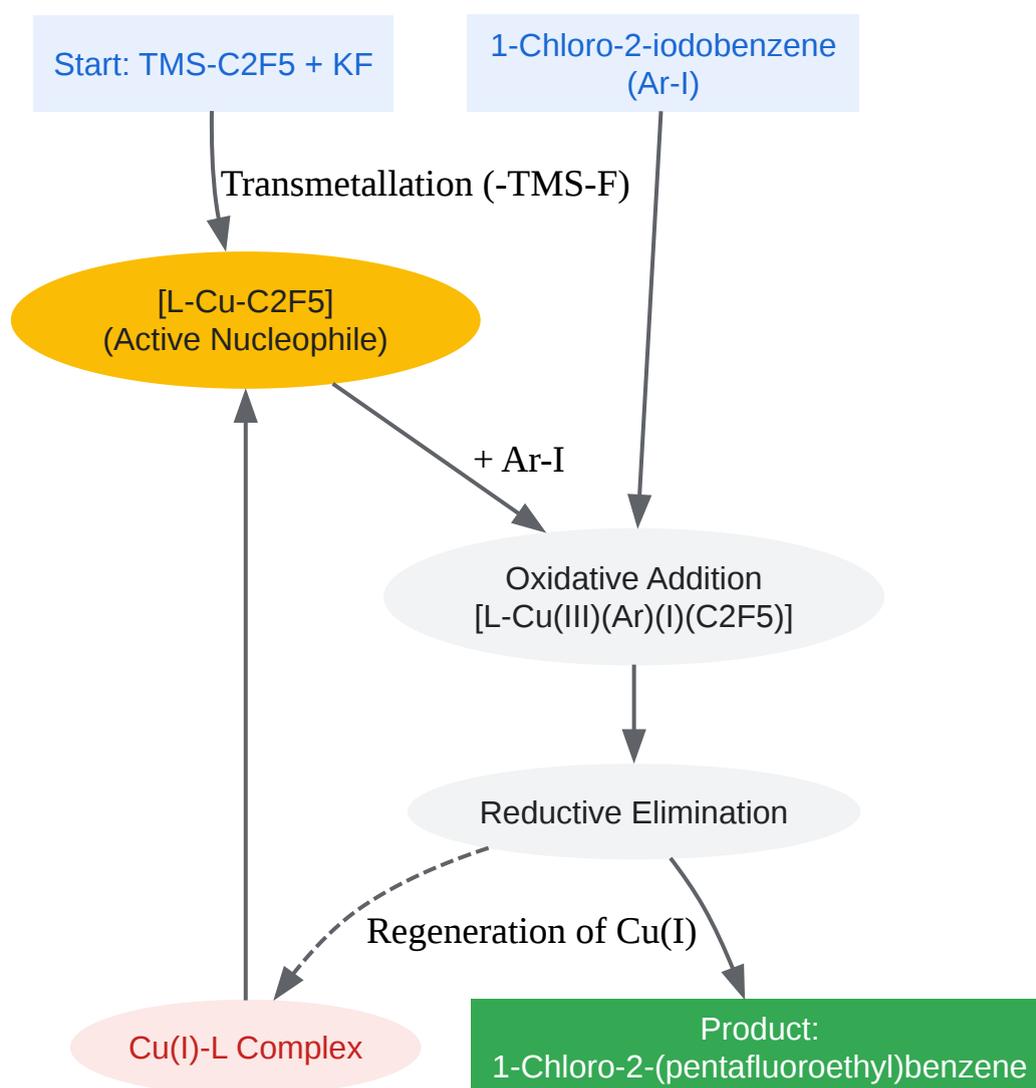
Yield Expectation: 75–85% isolated yield.

Part 3: Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) Oxidative Cross-Coupling cycle. Unlike traditional nucleophilic aromatic substitution (

), which fails on electron-rich or neutral rings, this pathway relies on the transmetalation of the perfluoroalkyl group to copper.

Mechanistic Pathway Diagram[4]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle involves the generation of a Cu-C₂F₅ species, followed by oxidative addition into the C-I bond (chemoselective over C-Cl) and reductive elimination to form the C-C bond.

Part 4: Applications in Drug Design

The **1-chloro-2-(pentafluoroethyl)benzene** scaffold is a high-value bioisostere.

- **Metabolic Blocking:** The **1-chloro-2-(pentafluoroethyl)benzene** group blocks the ortho-position from metabolic oxidation (P450 hydroxylation) more effectively than a methyl or chloro group.
- **Lipophilicity Modulation:**
 - **Insight:** This drastic increase allows the molecule to penetrate the Blood-Brain Barrier (BBB) more effectively, provided the overall molecular weight remains low.
- **Conformational Locking:** The bulky **1-chloro-2-(pentafluoroethyl)benzene** group at the ortho position forces the benzene ring to twist out of planarity relative to adjacent substitutions, potentially locking a drug molecule into its bioactive conformation.

Part 5: Safety & Handling

- **Hazard Class:** Irritant (Skin/Eye), potentially volatile.
- **Specific Risk:** Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride.
- **Storage:** Store under inert gas (Argon/Nitrogen) at 2–8 °C.
- **Incompatibility:** Avoid strong reducing agents (e.g., Lithium Aluminum Hydride) which can strip fluorine atoms.

References

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. *Chemical Reviews*, 97(3), 757–786.

- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. *Chemical Reviews*, 96(5), 1757–1778.
- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][4] *Nature*, 473, 470–477.
- PubChem Compound Summary. (2024). 1-Chloro-3-(pentafluoroethyl)benzene (Isomer Analog Data). National Library of Medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- To cite this document: BenchChem. [Technical Guide: 1-Chloro-2-(pentafluoroethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13535629#1-chloro-2-pentafluoroethyl-benzene-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com